molecular formula C10H22N2 B13523037 1-(3-Methylpentyl)piperazine CAS No. 57184-45-9

1-(3-Methylpentyl)piperazine

Cat. No.: B13523037
CAS No.: 57184-45-9
M. Wt: 170.30 g/mol
InChI Key: QYPRPORKFUOWIR-UHFFFAOYSA-N
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Description

1-(3-Methylpentyl)piperazine is a chemical compound belonging to the piperazine family, characterized by a piperazine ring substituted with a 3-methylpentyl group Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

The synthesis of 1-(3-Methylpentyl)piperazine can be achieved through several routes. One common method involves the nucleophilic substitution reaction between piperazine and 3-methylpentyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Piperazine and 3-methylpentyl halide (e.g., 3-methylpentyl chloride or bromide).

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

    Procedure: The piperazine is dissolved in the solvent, and the 3-methylpentyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by extraction, followed by purification using techniques such as distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Methylpentyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions tailored to the desired reaction.

Scientific Research Applications

1-(3-Methylpentyl)piperazine has found applications in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to its biological activity, including its potential as a drug candidate for various therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylpentyl)piperazine is primarily related to its interaction with biological targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(3-Methylpentyl)piperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other piperazine derivatives.

Properties

CAS No.

57184-45-9

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

1-(3-methylpentyl)piperazine

InChI

InChI=1S/C10H22N2/c1-3-10(2)4-7-12-8-5-11-6-9-12/h10-11H,3-9H2,1-2H3

InChI Key

QYPRPORKFUOWIR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCN1CCNCC1

Origin of Product

United States

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